molecular formula C24H21N3O B5486486 N-[1-(1H-benzimidazol-2-yl)-2-(4-methylphenyl)vinyl]-3-methylbenzamide

N-[1-(1H-benzimidazol-2-yl)-2-(4-methylphenyl)vinyl]-3-methylbenzamide

Cat. No.: B5486486
M. Wt: 367.4 g/mol
InChI Key: LTGMLEIYULLFNN-PXLXIMEGSA-N
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Description

Benzimidazole is a type of organic compound that is formed from benzene and imidazole. It is an important heterocyclic aromatic organic compound which is associated with a wide range of biological activities and clinical applications .


Molecular Structure Analysis

The benzimidazole group consists of a fused benzene and imidazole ring. The presence of nitrogen atoms in the imidazole ring can allow for various interactions in biological systems .


Physical and Chemical Properties Analysis

The physical and chemical properties of a specific benzimidazole derivative would depend on its exact structure. Factors such as solubility, melting point, and reactivity can be influenced by the presence and position of different functional groups .

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary widely depending on their exact structure and the target biological system. For example, some benzimidazole derivatives are known to have antiviral activity .

Safety and Hazards

The safety and hazards associated with a specific benzimidazole derivative would depend on its exact structure and properties. Some benzimidazole derivatives are used as medications, suggesting they have a favorable safety profile when used appropriately .

Future Directions

The study of benzimidazole derivatives is a very active area of research, given their wide range of biological activities. Future research may focus on developing new synthesis methods, exploring their mechanism of action, and investigating their potential as therapeutic agents .

Properties

IUPAC Name

N-[(E)-1-(1H-benzimidazol-2-yl)-2-(4-methylphenyl)ethenyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O/c1-16-10-12-18(13-11-16)15-22(23-25-20-8-3-4-9-21(20)26-23)27-24(28)19-7-5-6-17(2)14-19/h3-15H,1-2H3,(H,25,26)(H,27,28)/b22-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGMLEIYULLFNN-PXLXIMEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C(C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C(\C2=NC3=CC=CC=C3N2)/NC(=O)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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